Redox Potential Tuning by N3 Substitution: 80 mV Modulation vs. Lumiflavin
The N(3)H hydrogen bond in lumiflavin stabilizes the oxidized state. Electrochemical studies on N(3)-methyl lumiflavin versus lumiflavin demonstrate that blocking N(3)H hydrogen bonding shifts the midpoint potential by +80 mV (1.8 kcal/mol) in hydrogen-bonding solvents [1]. Although the N3-carboxymethyl group introduces an electron-withdrawing effect that partially offsets this shift (measured potential of 3-carboxymethyllumiflavin: –0.44 V vs Ag/AgCl, equivalent to –0.24 V vs SHE at pH 7.0 [2]), the removal of redox-state-dependent hydrogen bonding alone ensures a more predictable, solvent-independent potential relative to lumiflavin.
| Evidence Dimension | Two-electron reduction potential (Em7 vs SHE) |
|---|---|
| Target Compound Data | –0.24 V (vs SHE) for 3-carboxymethyllumiflavin [2] |
| Comparator Or Baseline | Lumiflavin Em7 ≈ –0.23 V vs SHE; N(3)-methyl lumiflavin shifted +80 mV relative to lumiflavin [1] |
| Quantified Difference | ≈ 0.01 V difference from lumiflavin; N3 substitution modulates potential by up to 80 mV depending on solvent hydrogen-bonding capacity |
| Conditions | 100 mM HEPES, pH 7.0, 30% DMSO [2]; aprotic vs. protic solvents [1] |
Why This Matters
A predictable, hydrogen-bonding-independent redox potential makes Lumiflavin-3-acetic Acid a superior redox standard and a more tunable sensor element than lumiflavin, which exhibits solvent-dependent potential shifts.
- [1] Model Systems for Flavoenzyme Activity. The Role of N(3)−H Hydrogen Bonding in Flavin Redox Processes. J. Am. Chem. Soc. 2000, 122, 2259–2265. View Source
- [2] Figure from: BODIPY-Based Fluorescent Redox Potential Sensors that Utilize Reversible Redox Properties of Flavin. Table 1. Redox potential of 3-carboxymethyllumiflavin (1ox) –0.44 V vs Ag/AgCl (–0.24 V vs SHE). View Source
